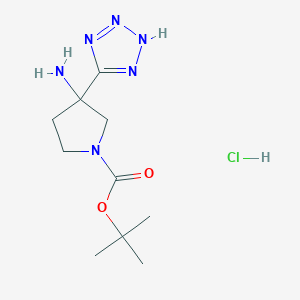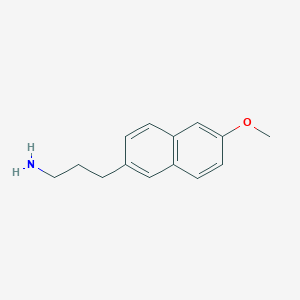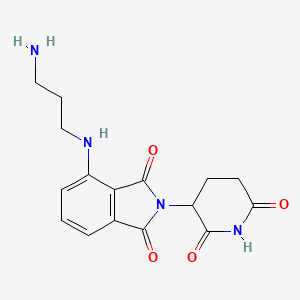
5-Chloro-6-(difluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position, a difluoromethyl group at the 6th position, and a carboxylic acid group at the 3rd position on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group and the carboxylic acid group onto a pyridine ring. One common method involves the chlorination and fluorination of a pyridine precursor. For example, starting with 3-picoline, the compound can be synthesized through a series of steps including chlorination, fluorination, and carboxylation .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The process may involve the use of trichloromethyl-pyridine as an intermediate, followed by selective fluorination and subsequent functional group transformations to introduce the carboxylic acid group .
化学反应分析
Types of Reactions
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the carboxylic acid group.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the carboxylic acid group can influence its solubility and bioavailability .
相似化合物的比较
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: This compound is used in the production of crop-protection products and shares similar structural features with 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid.
3-chloro-5-(trifluoromethyl)pyridine: Another related compound with applications in agrochemicals.
Uniqueness
The unique combination of the chlorine, difluoromethyl, and carboxylic acid groups in 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid imparts distinct chemical properties that differentiate it from other similar compounds. These properties include enhanced reactivity in substitution and coupling reactions, as well as specific biological activities that make it valuable in scientific research and industrial applications .
属性
分子式 |
C7H4ClF2NO2 |
|---|---|
分子量 |
207.56 g/mol |
IUPAC 名称 |
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-1-3(7(12)13)2-11-5(4)6(9)10/h1-2,6H,(H,12,13) |
InChI 键 |
XCQPICPQMPXJPD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B13537106.png)
![3-Methyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13537114.png)



![Methyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B13537137.png)


![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)





